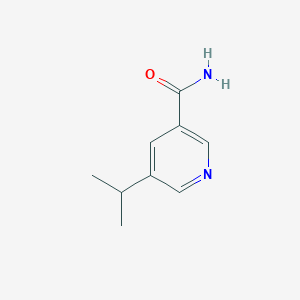
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile is an organic compound characterized by the presence of two iodine atoms and four cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile typically involves the iodination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl groups in the presence of catalysts such as palladium or copper.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Coupling Reactions: Catalysts like palladium acetate or copper iodide are used with ligands such as triphenylphosphine.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under controlled temperature and pressure.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted benzene derivatives.
Coupling Reactions: Products include biaryl or alkyl-substituted benzene derivatives.
Reduction Reactions: Products include tetraamine derivatives of benzene.
Scientific Research Applications
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential use in drug development and as a diagnostic agent.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through its iodine and cyano groups. The iodine atoms can form halogen bonds with electron-rich sites, while the cyano groups can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile
- 1,2,4,5-Benzenetetracarbonitrile
Comparison:
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications due to the different halogen atoms.
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile: Contains hydroxyl groups instead of iodine, leading to different chemical properties and applications.
- 1,2,4,5-Benzenetetracarbonitrile: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions but still useful as a precursor in organic synthesis.
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of iodine and cyano groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10I2N4 |
|---|---|
Molecular Weight |
429.94 g/mol |
IUPAC Name |
3,6-diiodobenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10I2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15 |
InChI Key |
BHHCAGPZXNJXGD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1I)C#N)C#N)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)

